6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole
Description
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9-8-15-16-11(9)7-10/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYWKSWTZRFQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure Using Aryl Bromides
A representative protocol involves reacting 6-bromobenzo[D]isoxazole with B₂Pin₂ in the presence of a palladium catalyst, base, and inert solvent. For example:
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Reactants : 6-bromobenzo[D]isoxazole (1 equiv), B₂Pin₂ (1.1–1.5 equiv)
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Catalyst : Pd(dppf)Cl₂ (4 mol%)
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Base : KOAc (3 equiv)
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Solvent : 1,4-dioxane or THF
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Conditions : 80–100°C under argon for 12–24 hours
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronate, and reductive elimination to form the boronic ester.
Optimized Catalyst Systems
Variations in palladium catalysts and ligands significantly impact yields:
| Catalyst System | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 90°C | 88% | |
| Pd(OAc)₂/SPhos | K₃PO₄ | THF | 90°C | 85% | |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80°C | 93% |
Ligands such as SPhos enhance stability and prevent Pd aggregation in polar solvents. Bidentate ligands (e.g., dppf) improve selectivity for sterically hindered substrates.
Alternative Boronation Strategies
Direct Borylation via Miyaura Borylation
Miyaura borylation enables direct conversion of aryl halides to boronic esters without pre-functionalized boron reagents. For 6-bromobenzo[D]isoxazole:
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Reactants : 6-bromobenzo[D]isoxazole, B₂Pin₂
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Catalyst : PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene)
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Additive : MeOH (10 mol%)
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Conditions : 80°C in dioxane, 12 hours
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Yield : 76%
This method avoids stoichiometric boronic acid derivatives, simplifying purification.
Hydroboration of Alkynes
While less common, hydroboration of 6-ethynylbenzo[D]isoxazole with pinacolborane (HBpin) offers an alternative route:
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Reactants : 6-ethynylbenzo[D]isoxazole, HBpin
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Catalyst : Rh(acac)(CO)₂ (2 mol%)
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Conditions : 60°C in toluene, 6 hours
This method is limited by the accessibility of ethynyl precursors but provides regioselective boron installation.
Post-Functionalization and Purification
Deprotection and Oxidation
Post-synthetic modifications include deprotection of MIDA (N-methyliminodiacetic acid) boronate intermediates. For example:
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Substrate : 6-(MIDA-boronate)benzo[D]isoxazole
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Reagent : TMSCl/H₂O in MeCN
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Conditions : Room temperature, 1 hour
Oxidation with H₂O₂ converts residual boronic acids to phenol byproducts, necessitating careful stoichiometric control.
Purification Techniques
Crude products are typically purified via:
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Column Chromatography : Silica gel with EtOAc/hexane (1:4 to 1:10)
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Recrystallization : MTBE/n-heptane at 45–55°C for polymorph control
Challenges and Optimizations
Side Reactions
Scalability
Kilogram-scale synthesis employs continuous flow reactors with Pd/C catalysts, reducing metal leaching and improving turnover number (TON > 1,000).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Suzuki-Miyaura | High yields, broad substrate scope | Requires inert atmosphere | Bulk synthesis |
| Miyaura Borylation | Simplified purification | Limited to aryl bromides | Lab-scale optimization |
| Hydroboration | Regioselective | Rare ethynyl precursors | Specialty applications |
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can participate in reduction reactions to form different derivatives.
Substitution: The boronic ester group can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include boronic acids, reduced benzo[D]isoxazole derivatives, and various substituted benzo[D]isoxazole compounds .
Scientific Research Applications
Reaction Conditions
- Reagents : Aryl halides and boronic esters
- Catalysts : Palladium-based catalysts
- Solvents : Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Scientific Research Applications
The compound has been investigated for various applications in scientific research:
Organic Synthesis
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating new compounds.
Medicinal Chemistry
The compound is being explored for its potential in drug discovery and development. Its unique structure allows for modifications that can lead to bioactive compounds.
Case Study: Neurodegenerative Diseases
Recent studies have highlighted its potential in developing multi-target-directed ligands for treating neurodegenerative diseases complicated by depression. Compounds derived from this structure have shown promising inhibitory activity against monoamine oxidase and cholinesterase enzymes .
Materials Science
In materials science, the compound's reactivity is harnessed to develop advanced materials and polymers. Its boronic ester functionality enables it to participate in polymerization reactions and the formation of new materials with desirable properties.
Summary of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules |
| Medicinal Chemistry | Potential drug candidates for neurodegenerative diseases |
| Materials Science | Development of advanced materials and polymers |
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound’s reactivity is influenced by the electronic properties of the benzo[D]isoxazole core and the steric effects of the tetramethyl groups .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Differences
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- Heterocycle Core : Replacement of isoxazole with oxazole (e.g., 5-position boronate derivative) reduces ring strain but alters electronic properties, as oxazole is less electron-deficient than isoxazole .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase reactivity in cross-coupling but reduce stability. Bulky groups (e.g., tert-butyl in ) hinder coupling efficiency but improve steric protection of the boronate .
- Amino Group: The 3-amine derivative () enhances nucleophilicity, enabling orthogonal reactivity in peptide conjugation or metal coordination .
Key Observations :
- Suzuki-Miyaura Dominance : Most boronate derivatives (including the target compound) are synthesized via palladium-catalyzed coupling, offering moderate-to-high yields (75–80%) .
- Lithiation Challenges : Li/Br exchange () requires cryogenic conditions (-78°C) and exhibits lower yields (65%) due to side reactions .
- Steric Hindrance : Bulky substituents (e.g., tert-butyl in ) reduce yields (53%) by slowing reaction kinetics .
Stability and Reactivity
- Hydrolytic Stability : The pinacol boronate group in the target compound enhances stability against hydrolysis compared to boronic acids, making it suitable for prolonged storage .
- Electrophilicity : Nitro-substituted analogues () exhibit higher electrophilicity, accelerating cross-coupling but requiring anhydrous conditions to prevent decomposition .
- Orthogonal Reactivity : The 3-amine derivative () enables sequential functionalization (e.g., amide bond formation) without boronate cleavage .
Biological Activity
The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole is a novel boron-containing heterocyclic compound that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes a benzo[D]isoxazole core linked to a boron-containing moiety. The presence of the dioxaborolane group enhances its chemical reactivity and biological interactions.
Molecular Formula
- C : 15
- H : 20
- B : 1
- N : 1
- O : 3
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested to act on phosphodiesterase (PDE) enzymes which are critical in various signaling pathways .
- Receptor Modulation : The compound may also interact with muscarinic acetylcholine receptors (mAChRs), potentially leading to therapeutic effects in respiratory diseases by modulating cholinergic signaling .
- Antimicrobial Activity : Research indicates that derivatives of boron compounds exhibit antimicrobial properties. The unique structure of this compound may enhance its efficacy against certain bacterial strains .
Biological Activity Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| PDE Inhibition | Enzyme Inhibition | |
| mAChR Modulation | Receptor Interaction | |
| Antimicrobial Effects | Bacterial Inhibition |
Case Study 1: PDE4 Inhibition
A study explored the effects of various boron-containing compounds on PDE4 activity. The results showed that compounds similar to this compound exhibited significant inhibition of PDE4 activity in vitro. This inhibition was linked to reduced inflammatory responses in cell models .
Case Study 2: Antimicrobial Properties
In another study focusing on the antimicrobial properties of boron compounds, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated moderate activity against specific strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antimicrobial agent .
Q & A
Q. Example Protocol :
| Step | Parameter | Value | Reference |
|---|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | 1 mol% | |
| Base | KOAc | 3 equiv | |
| Solvent | 1,4-dioxane | 0.1 M | |
| Temp/Time | 100°C, 8 h |
How can structural confirmation of this boronate ester be achieved?
Basic Question
Multi-technique validation is critical:
- ¹H/¹³C NMR : Look for the characteristic peak of the dioxaborolane methyl groups at δ ~1.3 ppm (¹H) and δ ~25 ppm (¹³C). The benzo[d]isoxazole aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with boron .
- Mass Spectrometry (MS) : Use high-resolution MS (e.g., DART or ESI) to confirm the molecular ion peak (e.g., [M+H]⁺ = 273.12 for C₁₃H₁₇BNO₃) .
- X-ray Crystallography (if crystalline): Resolve bond angles and distances to confirm boron-oxygen coordination .
How does this compound function in donor–acceptor (D–A) systems for electronic materials?
Advanced Question
The boronate ester acts as an electron-deficient moiety in meta-terphenyl-linked D–π–A dyads, enabling:
- Intramolecular Charge Transfer (ICT) : The benzo[d]isoxazole core stabilizes excited states, while the boron group enhances electron-withdrawing effects. This is critical for tuning absorption/emission in OLEDs or photocatalysts .
- Synthetic flexibility : Post-functionalization via Suzuki coupling allows attachment of electron donors (e.g., triphenylamine) or acceptors (e.g., triazine) .
Experimental Design : - Monitor ICT using UV-Vis (λmax shifts) and fluorescence quenching in polar solvents.
- Compare Hammett parameters (σ) of substituents to correlate electronic effects with optoelectronic performance .
What stability challenges arise during storage and handling?
Advanced Question
The compound is moisture-sensitive due to hydrolytic cleavage of the B–O bond. Key stability considerations:
- Storage : Keep under argon at –20°C in sealed, desiccated vials. Avoid prolonged exposure to air (>24 h) .
- Reactivity : Decomposes in protic solvents (e.g., MeOH, H₂O), forming boronic acids. Use anhydrous THF or DCM for reactions .
Mitigation Strategy : - Monitor purity via TLC or HPLC before use.
- For long-term stability, derivatize into more robust trifluoroborate salts if necessary .
How can mechanistic insights into cross-coupling efficiency be obtained?
Advanced Question
Kinetic and computational studies are essential:
- Kinetic Profiling : Vary catalyst loading (0.1–5 mol% Pd), base (KOAc vs. K₂CO₃), and solvent polarity to identify rate-limiting steps. For example, KOAc accelerates transmetallation but may deactivate Pd in polar solvents .
- DFT Calculations : Model the Pd oxidative addition and reductive elimination steps. The benzo[d]isoxazole’s steric profile may slow transmetallation, requiring bulky ligands (e.g., SPhos) .
- Isotope Labeling : Use ¹⁰B/¹¹B isotopic tracing to track boron transfer efficiency .
How to resolve contradictory yield data in Suzuki couplings under similar conditions?
Advanced Question
Discrepancies often stem from substrate-specific steric/electronic effects or trace impurities :
Screen ligands (e.g., XPhos for steric hindrance).
Pre-dry solvents over molecular sieves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
